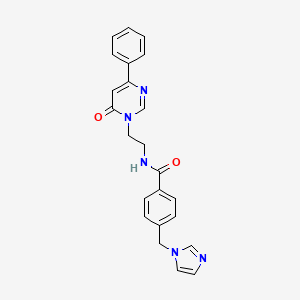

4-((1H-imidazol-1-yl)methyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c29-22-14-21(19-4-2-1-3-5-19)26-17-28(22)13-11-25-23(30)20-8-6-18(7-9-20)15-27-12-10-24-16-27/h1-10,12,14,16-17H,11,13,15H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEIQGJVVHJOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available imidazole derivatives and pyrimidine compounds. The structural formula can be represented as follows:

This compound is characterized by the presence of an imidazole ring, a benzamide moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated that it exhibits significant antiproliferative effects. The compound was evaluated against several cancer types, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HeLa | 3.24 | Superior to 5-FU |

| A549 | 10.96 | Comparable to MTX |

| SGC-7901 | 2.96 | Five-fold stronger than MTX |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing that this compound is more effective than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in certain cases .

The mechanism through which this compound induces apoptosis in cancer cells involves the modulation of key proteins associated with the apoptotic pathway:

- Bax and Bcl-2 Proteins : The compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner, leading to enhanced apoptosis rates in treated cells.

- Caspase Activation : Activation of caspase-3 was also observed, indicating that the compound triggers apoptosis through intrinsic pathways .

3.1 In Vitro Studies

In vitro studies have shown that treatment with this compound results in a marked increase in apoptosis rates compared to control treatments. For example, after 24 hours of exposure, the apoptosis rate in HeLa cells reached approximately 68% with this compound versus 39% with 5-FU .

3.2 Selectivity Index

The selectivity index calculated for this compound suggests a favorable therapeutic window, as it exhibits significantly higher tolerance in normal cells (L-02) compared to tumor cells, making it a promising candidate for further development as an antitumor agent .

4. Conclusion

The biological activity of This compound indicates its potential as a novel therapeutic agent with significant antitumor properties. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells highlights its promise for future clinical applications.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core and subsequent coupling to the pyrimidinone-ethyl moiety. Key steps include:

- Imidazole Methylation : Use of DMF as a solvent with NaH as a base to facilitate alkylation of the imidazole ring .

- Amide Coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the benzamide to the ethylpyrimidinone intermediate under inert atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .

Critical Conditions : Temperature control (60–80°C for coupling), anhydrous solvents, and catalyst choice (e.g., Pd/C for hydrogenation if required) significantly impact yield .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm substituent positions (e.g., imidazole CH2 linkage at δ 4.8–5.2 ppm) and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (imidazole C-H) validate functional groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) to assess purity ≥95% .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Dose-Response Calibration : Ensure in vivo dosing accounts for bioavailability differences (e.g., plasma protein binding) not observed in vitro .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in in vivo studies that may explain efficacy discrepancies .

- Model Validation : Compare results across multiple in vivo systems (e.g., rodent vs. zebrafish) to rule out species-specific effects .

Advanced: What strategies optimize pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

- Structural Analog Synthesis : Introduce hydrophilic groups (e.g., -SO3H) to improve solubility without altering the imidazole-pyrimidinone pharmacophore .

- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability, with enzymatic cleavage in target tissues .

- SAR Studies : Compare analogs (e.g., methoxy-substituted derivatives) to identify functional groups that enhance metabolic stability .

Advanced: How to design experiments to elucidate interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, guided by the compound’s InChI key .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins immobilized on sensor chips .

- Enzyme Inhibition Assays : Measure IC50 values in enzymatic reactions (e.g., ATPase assays) under varying pH and cofactor conditions .

Basic: What primary biological activities are reported for this compound and its analogs?

Methodological Answer:

- Anticancer Activity : Analogous imidazole-thiazole hybrids inhibit cancer cell proliferation (IC50: 2–10 µM in MCF-7 cells) via tubulin disruption .

- Antimicrobial Effects : Benzimidazole derivatives show MIC values of 8–32 µg/mL against S. aureus by targeting cell wall synthesis .

- Anti-inflammatory Potential : Pyrazole-triazole analogs reduce COX-2 expression by 60–80% in macrophage models .

Advanced: What computational methods predict binding affinity and selectivity?

Methodological Answer:

- Pharmacophore Modeling : Generate 3D maps of essential features (e.g., H-bond donors, aromatic rings) using Schrödinger Suite .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand complex stability under physiological conditions .

- Free Energy Calculations : Compute ΔG binding values via MM-PBSA to rank analogs for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.